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molecular formula C9H18N2O3S B8330331 [(2-Mercapto-Ethylcarbamoyl)-Methyl]Carbamic Acid Tert-Butyl Ester

[(2-Mercapto-Ethylcarbamoyl)-Methyl]Carbamic Acid Tert-Butyl Ester

Cat. No. B8330331
M. Wt: 234.32 g/mol
InChI Key: AAVXNNADMXWQGS-UHFFFAOYSA-N
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Patent
US07045360B2

Procedure details

To a 50 mL round-bottom flask charged with a solution of sodium bicarbonate (141 mg, 1.68 mmol) in 8.2 mL water was added 2-aminoethanethiol hydrochloride (102.5 mg, 0.90 mmol). To this stirring solution was added dropwise over 60 seconds a solution of 25a (145.6 mg, 0.82 mmol) in 8.2 mL CH2Cl2. The reaction was vigorously stirred for 25 minutes at room temperature, then extracted twice with fresh CH2Cl2. The combined CH2Cl2 extracts were washed once with 5% aqueous HCl, once with 10% aqueous sodium bicarbonate, then once with water. The organic fraction was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford 132.8 mg (69% from 24a) of clean 26a as a colorless oil.
Quantity
141 mg
Type
reactant
Reaction Step One
Name
Quantity
8.2 mL
Type
solvent
Reaction Step One
Quantity
102.5 mg
Type
reactant
Reaction Step Two
Name
Quantity
145.6 mg
Type
reactant
Reaction Step Three
Quantity
8.2 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].Cl.[NH2:7][CH2:8][CH2:9][SH:10].[C:11]([O:15][C:16](=[O:22])[NH:17][CH2:18][C:19](F)=[O:20])([CH3:14])([CH3:13])[CH3:12]>O.C(Cl)Cl>[C:11]([O:15][C:16](=[O:22])[NH:17][CH2:18][C:19](=[O:20])[NH:7][CH2:8][CH2:9][SH:10])([CH3:14])([CH3:12])[CH3:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
141 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
8.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
102.5 mg
Type
reactant
Smiles
Cl.NCCS
Step Three
Name
Quantity
145.6 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(=O)F)=O
Name
Quantity
8.2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was vigorously stirred for 25 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with fresh CH2Cl2
WASH
Type
WASH
Details
The combined CH2Cl2 extracts were washed once with 5% aqueous HCl, once with 10% aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC(NCCS)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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